molecular formula C8H7F3N2O2 B2927867 2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid CAS No. 2172246-65-8

2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid

Cat. No.: B2927867
CAS No.: 2172246-65-8
M. Wt: 220.151
InChI Key: SLDLVJXMRNWNLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with trifluoromethyl ketones, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohols, and oxides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition of their activity. The cyclopropyl ring contributes to the compound’s stability and bioavailability . The exact molecular pathways involved depend on the specific application and target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid stands out due to the presence of both a trifluoromethyl group and a cyclopropyl ring, which confer enhanced chemical stability and biological activity. This makes it a valuable compound for diverse scientific research applications .

Properties

IUPAC Name

2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-3-5(7(14)15)13(12-6)4-1-2-4/h3-4H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDLVJXMRNWNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CC(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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